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molecular formula C9H5ClN4 B1299427 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1299427
M. Wt: 204.61 g/mol
InChI Key: NLAAGSHTVZHFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04547501

Procedure details

2-Chloro-3-hydrazinoquinoxaline (9.0 g., 0.046 mole) the product of Example 1, was stirred with triethyl orthoformate (90 ml.) at 100° C. for one hour. The mixture was cooled to room temperature and the solid precipitate was collected by filtration and washed with cyclohexane and dried to afford 8.8 g. (94% yield) of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 287°-290° C. (decomp.). Mass spectrum: m/e, 204 (P).
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH:14](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:11]2[N:10]([CH:14]=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1NN
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 8.8 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C=NN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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